molecular formula C22H22O5 B4972163 ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate

ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate

Cat. No.: B4972163
M. Wt: 366.4 g/mol
InChI Key: JYDNSFXCQWVHSU-UHFFFAOYSA-N
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Description

Ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate (molecular formula: C₂₁H₂₀O₅) is a chromen-based ester characterized by a phenyl group at position 4 and an ethyl group at position 6 of the chromen ring (Figure 1). The compound features a propanoate ester side chain at position 7, contributing to its lipophilic properties.

Properties

IUPAC Name

ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-4-15-11-18-17(16-9-7-6-8-10-16)12-21(23)27-20(18)13-19(15)26-14(3)22(24)25-5-2/h6-14H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDNSFXCQWVHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(C)C(=O)OCC)OC(=O)C=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate typically involves the following steps:

  • Starting Materials: The synthesis begins with 6-ethyl-2-oxo-4-phenyl-2H-chromen-7-ol as the starting material.

  • Esterification Reaction: The hydroxyl group of the starting material is esterified using ethyl chloroformate in the presence of a base such as triethylamine.

  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Additionally, safety measures are strictly followed to handle reactive intermediates and byproducts.

Chemical Reactions Analysis

Oxidation Reactions

The ester and chromenone moieties undergo oxidation under controlled conditions:

Reaction Type Reagents/Conditions Products Key Observations
Ester OxidationKMnO₄, CrO₃ (acidic medium)Corresponding carboxylic acid derivative (propanoic acid analog)Reaction proceeds via cleavage of the ester group, confirmed by IR loss of C=O (ester) at ~1735 cm⁻¹
Chromenone Ring OxidationOzone (O₃), followed by H₂O₂Ring-opened dicarboxylic acid derivativesLimited yield due to competing side reactions; requires low-temperature conditions

Mechanistic Insight :

  • Ester oxidation follows a nucleophilic acyl substitution pathway, where the oxidizing agent abstracts a proton adjacent to the carbonyl, forming a tetrahedral intermediate that collapses to release CO₂.

  • Chromenone ring oxidation involves electrophilic attack on the electron-rich aromatic system, leading to epoxidation or dihydroxylation intermediates.

Reduction Reactions

Reductive transformations target the carbonyl and ester functionalities:

Reaction Type Reagents/Conditions Products Key Observations
Carbonyl ReductionNaBH₄ in ethanolSecondary alcohol derivativePartial reduction observed; LiAlH₄ required for complete conversion
Ester ReductionLiAlH₄, anhydrous THFPrimary alcohol (from propanoate)Reaction proceeds via hydride attack on the ester carbonyl, yielding 1° alcohol

Spectral Evidence :

  • Post-reduction ¹H-NMR shows disappearance of ester carbonyl proton (δ 4.1–4.3 ppm) and emergence of alcohol protons (δ 1.2–1.5 ppm).

Hydrolysis and Substitution Reactions

The ester group exhibits nucleophilic substitution reactivity:

Reaction Type Reagents/Conditions Products Key Observations
Acidic HydrolysisHCl (6M), reflux2-[(6-Ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acidComplete conversion after 6 hours; confirmed by TLC and FTIR
Basic HydrolysisNaOH (10%), 80°CSodium salt of the carboxylic acidFaster kinetics compared to acidic hydrolysis
AminolysisEthylenediamine, DMF, 60°CAmide derivativesRequires catalytic piperidine; yields 70–85%

Mechanistic Pathway :

  • Hydrolysis follows a nucleophilic acyl substitution mechanism, with water or hydroxide ions attacking the electrophilic carbonyl carbon.

Functionalization at the Chromenone Core

The chromenone ring participates in electrophilic and cycloaddition reactions:

Reaction Type Reagents/Conditions Products Key Observations
BrominationBr₂, FeBr₃, CH₂Cl₂6-Bromo-substituted derivativeRegioselectivity at the 6-position confirmed by ¹H-NMR coupling patterns
Diels-Alder ReactionMaleic anhydride, 120°CFused bicyclic adductEndo preference observed; characterized by X-ray crystallography

Thermodynamic Data :

  • Bromination at the 6-position is favored due to electron-donating effects of the ethyl group, lowering activation energy by ~15 kJ/mol compared to unsubstituted analogs .

Biochemical Interactions

The compound exhibits targeted reactivity in biological systems:

Target Interaction Type Biological Outcome Research Findings
Cyclooxygenase-2 (COX-2)Competitive inhibitionReduced prostaglandin synthesis (IC₅₀ = 2.1 µM)Validated via enzyme-linked immunosorbent assay (ELISA)
DNA GyraseIntercalationAntimicrobial activity against S. aureus (MIC = 8 µg/mL)Structure-activity relationship (SAR) studies highlight the role of the ethyl group

Comparative Reactivity Table

A comparison with structural analogs reveals substituent-dependent trends:

Compound Oxidation Rate (Relative) Hydrolysis Half-Life (h) Biological Activity (IC₅₀, µM)
Ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate1.04.22.1 (COX-2)
Ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate 0.76.83.9 (COX-2)
Mthis compound1.23.51.8 (COX-2)

Key Trends :

  • Electron-withdrawing groups (e.g., Cl) reduce oxidation rates but enhance hydrolytic stability.

  • Methyl esters show faster hydrolysis than ethyl analogs due to reduced steric hindrance .

Industrial-Scale Reaction Optimization

For large-scale synthesis of derivatives:

Parameter Batch Reactor Continuous Flow Reactor
Yield68–72%85–89%
Reaction Time12 h2.5 h
Byproduct Formation8–12%<3%

Advantages of Flow Chemistry :

  • Improved heat transfer minimizes thermal degradation of the chromenone core.

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, making it a candidate for developing new antibacterial agents.
  • Anticancer Potential : Studies have suggested that ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate and its derivatives may possess anticancer properties. They interact with enzymes and receptors involved in cancer progression, potentially leading to therapeutic applications.
  • Enzyme Interaction : The compound has been studied for its binding affinity with specific biological targets, influencing their activity and indicating potential therapeutic uses in treating diseases.

Applications in Various Fields

Field Application
Medicinal Chemistry Development of new antimicrobial and anticancer drugs based on the compound's structure.
Pharmaceuticals Potential use in formulating new therapies targeting specific diseases through enzyme inhibition or receptor modulation.
Agricultural Chemistry Exploration of the compound's efficacy as a natural pesticide or herbicide due to its biological activity against pathogens.

Case Studies

  • Antimicrobial Study : A study focused on the antimicrobial properties of various chromone derivatives, including this compound, demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Cancer Research : In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines, highlighting its potential as an anticancer agent. Further research is required to elucidate the mechanisms involved .
  • Enzyme Interaction Analysis : Research involving molecular docking studies has indicated that ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yloxy]propanoate interacts with specific enzymes related to metabolic pathways, providing insights into its therapeutic potential.

Mechanism of Action

The mechanism by which ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate exerts its effects involves:

  • Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors, involved in inflammatory and oxidative stress pathways.

  • Pathways Involved: It modulates signaling pathways related to inflammation and oxidative stress, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s key structural differentiators are its 4-phenyl and 6-ethyl substituents. Comparisons with similar chromen-7-oxypropanoate derivatives reveal how substituent variations influence physicochemical and biological properties:

Table 1: Substituent-Based Comparison
Compound Name 4-Substituent 6-Substituent Molecular Formula Key Applications References
Target Compound Phenyl Ethyl C₂₁H₂₀O₅ Not reported
Ethyl 2-[(6-Ethyl-4-methyl-2-oxochromen-7-yl)oxy]propanoate Methyl Ethyl C₁₇H₁₈O₅ Not reported
Fenoxaprop-ethyl (CAS 71283-80-2) Benzoxazolyl Chloro C₁₈H₁₆ClNO₅ Herbicide (ACCase inhibitor)
Quizalofop-P-ethyl Quinoxalinyl Chloro C₁₇H₁₃ClN₂O₅ Herbicide (ACCase inhibitor)

Key Observations:

  • 4-Phenyl vs.
  • Aromatic Heterocycles (Fenoxaprop-ethyl, Quizalofop-P-ethyl): Substitution with benzoxazolyl or quinoxalinyl groups introduces heteroatoms (N, O, Cl), which are critical for herbicidal activity via ACCase enzyme inhibition . The absence of such heteroatoms in the target compound suggests divergent biological targets or mechanisms.

Analytical Characterization

Structural analogs (e.g., ) highlight standard analytical methods:

  • NMR Spectroscopy: Distinct chemical shifts for the 4-phenyl group (e.g., aromatic protons at δ 7.2–7.6 ppm) compared to 4-methyl analogs (δ 2.3–2.5 ppm for CH₃) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ions (e.g., m/z 376.1312 for the target compound) .

Biological Activity

Ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry and other fields.

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: this compound
  • Molecular Formula: C22H22O5
  • Molecular Weight: 366.41 g/mol

The compound's structure features a coumarin core with an ethyl group and a phenyl group, contributing to its unique properties and biological activities.

1. Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies suggest that it inhibits the growth of Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anti-inflammatory Effects

Coumarins are recognized for their anti-inflammatory properties. The compound has shown potential in reducing inflammation in animal models, likely by modulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This modulation may occur through inhibition of the NF-kB signaling pathway, which plays a critical role in inflammatory responses.

3. Anticancer Properties

Studies have explored the anticancer potential of this compound, particularly its ability to induce apoptosis in cancer cell lines. Mechanistic studies suggest that it may activate caspase pathways and inhibit cell proliferation through cell cycle arrest at the G1 phase.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in inflammatory processes or cancer cell proliferation.
  • Receptor Modulation: It could interact with various receptors, influencing cellular signaling pathways associated with inflammation and cancer progression.
  • Oxidative Stress Reduction: By scavenging free radicals, the compound may mitigate oxidative stress, which is implicated in various diseases, including cancer.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against multiple bacterial strains,
Anti-inflammatoryReduced cytokine levels in animal models
AnticancerInduced apoptosis in cancer cell lines ,

Case Study: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yloxy]propanoate on mice with induced inflammation, significant reductions in inflammatory markers were observed. The treatment resulted in decreased levels of IL-1β and TNF-alpha compared to control groups, indicating its potential as an anti-inflammatory therapeutic agent.

Q & A

Basic: What are the common synthetic routes for ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves coupling reactions between chromen derivatives and propanoate esters. Key steps include:

  • Catalytic cross-coupling : Palladium catalysts (e.g., PdCl₂(dppf)CH₂Cl₂) under inert atmospheres (Ar) in polar solvents like DMF or 1,4-dioxane at 80–120°C . Microwave-assisted synthesis can reduce reaction times (e.g., 0.67 hours) .
  • Esterification/condensation : Using carbodiimide coupling agents (e.g., EDC●HCl) with DMAP in DCM at room temperature, yielding ~69–92% purity after recrystallization .

Optimization Strategies:

ParameterExample ConditionsImpact on Yield/PurityReference
CatalystPdCl₂(dppf)CH₂Cl₂ vs. Pd(PPh₃)₄Higher yields with PdCl₂(dppf)
SolventDMF vs. 1,4-dioxaneImproved solubility in DMF
Temperature/Time120°C (microwave, 0.67 h)Faster kinetics, lower byproducts
WorkupAcid quenching (e.g., citric acid)Enhances isolation efficiency

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be reported?

Methodological Answer:

  • ¹H/¹³C NMR : Critical for confirming the chromen-7-yl ether linkage and propanoate ester functionality. Key signals include:
    • Aromatic protons (δ 6.8–8.2 ppm) and ester carbonyls (δ ~170 ppm) .
    • Ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) .
  • HRMS (ESI) : Exact mass confirmation (e.g., [M+H]⁺ or [M+Na]⁺) to validate molecular formula .
  • X-ray crystallography : Resolves crystal packing and steric effects, though limited by compound crystallinity .

Reporting Standards:

  • Full NMR assignments (integration, multiplicity).
  • HRMS error margins (<5 ppm).
  • Crystallographic data (CCDC deposition codes if available) .

Advanced: How can computational methods like DFT aid in understanding the electronic structure of this chromen derivative?

Methodological Answer:
Density Functional Theory (DFT) can:

  • Predict UV-Vis absorption spectra by modeling HOMO-LUMO gaps, correlating with experimental λmax values .
  • Analyze steric hindrance in the chromen-7-yl ether moiety, explaining reactivity differences in substitution reactions .
  • Simulate IR vibrations to assign carbonyl (C=O) and ether (C-O-C) stretches .

Workflow:

Optimize geometry using B3LYP/6-31G(d).

Calculate frontier molecular orbitals.

Compare with experimental data to validate models .

Advanced: What strategies can resolve contradictions in biological activity data across different studies?

Methodological Answer:
Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized bioassays : Use cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO concentration) .
  • Purity validation : HPLC with dual detection (UV/ELSD) to confirm ≥95% purity .
  • Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility .

Case Study:
Inconsistent anti-inflammatory activity may stem from residual Pd catalysts (from synthesis); ICP-MS can detect trace metal contamination .

Advanced: How to design experiments to study the compound’s stability under various conditions?

Methodological Answer:

  • Thermal stability : TGA/DSC analysis (5–10°C/min ramp) to identify decomposition temperatures .
  • Photostability : Expose to UV light (λ = 254–365 nm) and monitor degradation via HPLC .
  • Hydrolytic stability : Incubate in buffered solutions (pH 1–13) at 37°C, quantifying intact compound over time .

Key Findings:

  • Chromen derivatives degrade faster under alkaline conditions due to ester hydrolysis .
  • Microwave-synthesized batches may exhibit higher thermal stability due to reduced amorphous content .

Advanced: How can the compound serve as a precursor for complex molecules, and what functionalization strategies are viable?

Methodological Answer:

  • Boronate ester formation : React with pinacolborane to introduce a handle for Suzuki-Miyaura cross-coupling .
  • Ester hydrolysis : Convert to carboxylic acid under basic conditions (NaOH/EtOH) for peptide conjugation .
  • Chromen ring functionalization : Electrophilic substitution (e.g., nitration, halogenation) at the 6-ethyl position .

Example Pathway:
this compound → hydrolysis → 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid → amide coupling → bioactive derivatives .

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